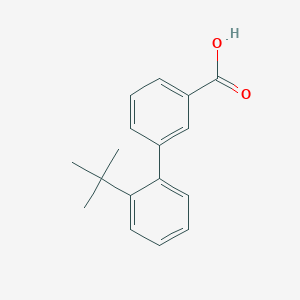

2'-Tert-butylbiphenyl-3-carboxylic acid

Descripción

Contextualization within Biphenyl (B1667301) Chemistry

Biphenyls and their derivatives are a significant class of compounds in organic chemistry, serving as foundational structures for a wide range of materials and biologically active molecules. The carbon-carbon single bond connecting the two phenyl rings allows for rotation, which can be restricted by the presence of bulky substituents in the ortho positions (2, 2', 6, and 6'). This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the molecule becomes chiral despite the absence of a traditional chiral center. pharmaguideline.comcutm.ac.in

Significance of Carboxylic Acid Functional Groups in Organic Synthesis

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry due to its versatile reactivity. It can serve as a precursor for a wide array of other functional groups, including esters, amides, acid chlorides, and anhydrides. ajgreenchem.com This versatility makes carboxylic acids crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

In medicinal chemistry, the carboxylic acid moiety is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. It can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, which is critical for molecular recognition and binding. The acidic nature of the carboxylic acid group also influences the pharmacokinetic properties of a drug, such as its solubility and absorption.

Overview of Research Trajectories for Substituted Arylcarboxylic Acids

Substituted arylcarboxylic acids, a broad class of compounds that includes 2'-Tert-butylbiphenyl-3-carboxylic acid, are the subject of extensive research due to their diverse applications. In the field of medicinal chemistry, these compounds are explored for a wide range of therapeutic activities. For instance, numerous biphenyl carboxylic acid derivatives have been investigated as potential anticancer and antihypertensive agents. ajgreenchem.commdpi.com

The research often focuses on understanding the structure-activity relationships (SAR), which involves systematically modifying the substituents on the aromatic rings to optimize biological activity and pharmacokinetic properties. The position and nature of the substituents can dramatically affect how the molecule interacts with its biological target. Modern research in this area frequently employs computational modeling and molecular docking studies to predict binding affinities and guide the design of new, more potent and selective compounds. The synthesis of libraries of related compounds, often utilizing efficient methods like the Suzuki-Miyaura coupling, is a common strategy to explore the chemical space around a promising lead compound. researchgate.netrsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYNEGLQXVBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503124 | |

| Record name | 2'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40182-05-6 | |

| Record name | 2'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tert Butylbiphenyl 3 Carboxylic Acid

Strategic Approaches to the Biphenyl (B1667301) Core Formation

The creation of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing 2'-tert-butylbiphenyl-3-carboxylic acid. Modern organic synthesis offers several powerful methods for forging such connections, primarily revolving around transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Biphenyl Linkage

Cross-coupling reactions have become indispensable tools for the formation of aryl-aryl bonds, offering high efficiency and functional group tolerance. wikipedia.org Several catalytic systems are particularly relevant for the synthesis of substituted biphenyls like the target compound.

The Suzuki-Miyaura coupling is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, commercial availability of reagents, and tolerance to a wide array of functional groups. rsc.orgtcichemicals.com The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide in the presence of a base. tcichemicals.com For the synthesis of this compound, two main retrosynthetic disconnections are plausible.

Route A would involve the coupling of (2-tert-butylphenyl)boronic acid with 3-bromobenzoic acid. Route B would conversely involve the reaction of (3-carboxyphenyl)boronic acid with 1-bromo-2-tert-butylbenzene. The choice of route may depend on the availability and stability of the starting materials.

Recent advancements have focused on developing highly active catalyst systems that are effective at low catalyst loadings and can function in environmentally benign solvents like water. researchgate.netresearchgate.net For instance, water-soluble fullerene-supported PdCl₂ nanocatalysts have demonstrated high yields for the synthesis of biphenyl carboxylic acids at room temperature. researchgate.netlookchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromobenzoic acid | (2-tert-butylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Typically >85 |

| 1-Bromo-2-tert-butylbenzene | (3-carboxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| Aryl Bromide with COOH | Arylboronic Acid | C₆₀-TEGS/PdCl₂ | K₂CO₃ | Water | Room Temp | >90 researchgate.net |

The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, traditionally involves the copper-promoted coupling of two aryl halide molecules at high temperatures. wikipedia.orgarabjchem.org While the classic Ullmann coupling is typically used for synthesizing symmetrical biphenyls, modifications have expanded its scope to unsymmetrical products. organic-chemistry.org

The Ullmann condensation, a related process, can be used to form C-O, C-N, and C-S bonds, but the C-C bond-forming Ullmann reaction is the relevant transformation here. wikipedia.org Modern protocols often utilize soluble copper catalysts with ligands, which allow for milder reaction conditions compared to the traditional use of copper powder. wikipedia.orgmdpi.com However, the Ullmann reaction can be limited by the need for harsh conditions and sometimes gives erratic yields. wikipedia.org For a sterically hindered and electronically diverse substrate like this compound, this method might be less favored than palladium-catalyzed alternatives.

Table 2: General Conditions for Ullmann Reaction

| Aryl Halide 1 | Aryl Halide 2 | Copper Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| o-Chloronitrobenzene | o-Chloronitrobenzene | Copper-bronze alloy | None (neat) | ~200 wikipedia.org |

| 1-Iodo-2-nitrobenzene | 1-Iodo-2-nitrobenzene | Copper powder | None (melt) | ~290 rsc.org |

Directed C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. This approach avoids the pre-functionalization required in traditional cross-coupling reactions (e.g., preparation of organometallic reagents). In the context of synthesizing this compound, the carboxylic acid group on one of the rings can act as a directing group to guide the C-H activation and subsequent arylation at the ortho position.

For example, a palladium-catalyzed reaction could be envisioned between 3-tert-butylbenzoic acid and an arylating agent. However, for the target molecule, the directing group (carboxylic acid) and the desired arylation position are on different rings. A more plausible directed arylation strategy would involve a cascade reaction. For instance, a benzoic acid derivative could be arylated at the C2 position, guided by the carboxylate, followed by a subsequent decarboxylation step to yield a meta-substituted biphenyl. researchgate.net This traceless directing group strategy offers a novel entry into complex biphenyl structures. researchgate.net

Cyclization and Rearrangement Pathways for Biphenyl Construction

While less common for simple biphenyls, cyclization and rearrangement reactions can also be employed to construct the biaryl core. One historical example is the Gomberg-Bachmann-Hey reaction, which involves the diazotization of an aniline (B41778) followed by reaction with an aromatic substrate. However, this reaction often suffers from low yields and a lack of regioselectivity, making it unsuitable for complex targets.

A more controlled approach involves intramolecular cyclization strategies. For instance, a suitably substituted diaryl ketone or a related precursor could undergo a reductive cyclization or a rearrangement to form the biphenyl linkage. However, for a target like this compound, these methods are generally less direct and efficient than the cross-coupling strategies discussed previously.

Regioselective Introduction of the tert-Butyl Moiety

The most common method for introducing a tert-butyl group onto an aromatic ring is the Friedel-Crafts alkylation. rsc.org This reaction typically employs a tert-butylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst like AlCl₃ or FeCl₃. rsc.org

For the synthesis of this compound, the tert-butylation could be performed on a biphenyl precursor or on one of the starting materials prior to the coupling reaction. Performing the tert-butylation on a pre-formed biphenyl-3-carboxylic acid would likely lead to a mixture of isomers due to the directing effects of both the existing phenyl ring and the carboxylic acid group.

A more regioselective approach would be to introduce the tert-butyl group onto a simpler starting material, such as bromobenzene, to generate 1-bromo-2-tert-butylbenzene. This intermediate can then be used in a subsequent Suzuki-Miyaura coupling reaction. The ortho-positioning of the tert-butyl group relative to the bromine can be achieved under specific Friedel-Crafts conditions, although control of regioselectivity can sometimes be challenging.

Table 3: Example of Friedel-Crafts Alkylation for tert-Butylation

| Substrate | Alkylating Agent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Biphenyl | tert-Butyl chloride | Anhydrous FeCl₃ | Halogenated solvents | 4,4'-Di-tert-butylbiphenyl rsc.org |

| Phenol | Isobutylene | Sulfuric acid | - | 2,4-Di-tert-butylphenol |

Friedel-Crafts Alkylation and Related tert-Butylation Methods

The introduction of a tert-butyl group onto an aromatic ring is classically achieved via the Friedel-Crafts alkylation. berkeley.edu This electrophilic aromatic substitution reaction typically employs a tert-butyl halide, such as tert-butyl chloride, and a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.edunih.gov The reaction proceeds through the formation of a tert-butyl carbocation (or a polarized complex) which then attacks the electron-rich biphenyl ring.

While straightforward, the standard Friedel-Crafts alkylation of biphenyl often leads to a mixture of products, with a strong preference for substitution at the para (4 and 4') positions due to steric accessibility and the activating nature of the phenyl substituent. berkeley.edu Achieving selective tert-butylation at the ortho (2') position is a significant challenge. Strategies to overcome this include:

Directed Ortho-Metalation: A directing group can be placed on the biphenyl scaffold to facilitate metalation at the desired ortho-position, followed by reaction with a tert-butylating agent.

Contra-Friedel-Crafts Methods: Alternative strategies that provide regioselectivity complementary to the classical Friedel-Crafts reaction can be employed. rsc.org One such method involves a directed metallation and sulfinylation sequence, where a sulfoxide (B87167) intermediate is subjected to ipso-nucleophilic aromatic substitution with a tert-alkyllithium reagent, forcing the installation of the bulky group at a specific, pre-determined position. rsc.org

Table 1: Comparison of tert-Butylation Methods

| Method | Typical Reagents | Catalyst/Mediator | Key Challenge/Feature | Reference |

|---|---|---|---|---|

| Classical Friedel-Crafts | tert-butyl chloride | AlCl₃ or FeCl₃ | Poor regioselectivity; favors para-substitution. | berkeley.edunih.gov |

| Contra-Friedel-Crafts (via Sulfoxide) | tert-butyllithium | Directed metalation, then ipso-substitution | High regioselectivity controlled by a directing group. | rsc.org |

Palladium-Catalyzed C-H Functionalization for tert-Butylation

Modern synthetic chemistry has increasingly turned to palladium-catalyzed C-H functionalization as a powerful and atom-economical tool for forging carbon-carbon bonds. This approach allows for the direct conversion of a C-H bond into a C-C bond, avoiding the need for pre-functionalized starting materials like halides or organometallics.

For the synthesis of this compound, a strategy involving directed C-H tert-butylation could be envisioned. This would typically involve a biphenyl precursor bearing a directing group at a position that facilitates the regioselective activation of the C-H bond at the 2'-position. The general mechanism involves the formation of a palladacycle intermediate, which then undergoes a reaction sequence to install the tert-butyl group. While direct C-H tert-butylation is challenging, related palladium-catalyzed C-H arylations and activations are well-established, demonstrating the principle's feasibility. nih.govmdpi.com For instance, early studies showed that palladium can induce cleavage of C(sp³)–H bonds on tert-butyl groups to form palladacycles, highlighting the metal's ability to interact with sterically hindered centers. nih.gov This principle can be extended to the activation of C(sp²)–H bonds on the aromatic ring.

Key Steps in a Hypothetical Directed C-H tert-Butylation:

Coordination: A directing group on the biphenyl substrate coordinates to the palladium(II) catalyst.

C-H Activation: The catalyst selectively cleaves the ortho C-H bond at the 2'-position to form a stable six-membered palladacycle. researchgate.net

Functionalization: The palladacycle reacts with a tert-butylating agent (e.g., a source of 'tBu+') or undergoes a reductive elimination sequence after coupling, leading to the tert-butylated product.

Catalyst Regeneration: The active palladium catalyst is regenerated to complete the catalytic cycle.

Precision Installation of the Carboxylic Acid Functionality

Once the 2'-tert-butylbiphenyl core is established, the next critical step is the introduction of the carboxylic acid group at the 3-position. Several reliable methods exist for this transformation.

Oxidative Cleavage of Alkyl Side Chains

A common and robust strategy for synthesizing aryl carboxylic acids is the oxidation of an alkyl group (e.g., methyl, ethyl) attached to the aromatic ring. organic-chemistry.org This two-step approach would involve:

Synthesis of a 2'-tert-butyl-3-alkylbiphenyl precursor.

Oxidation of the alkyl side chain to a carboxylic acid.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or a mixture of chromium trioxide and sulfuric acid (Jones reagent) are traditionally used for this purpose. libretexts.org These reagents effectively convert the alkyl side chain to a carboxyl group. More modern, metal-free oxidation methods have also been developed, sometimes utilizing photo-oxidation or reagents like Oxone in combination with a catalyst, which can offer milder reaction conditions. organic-chemistry.org

Carbonylation Reactions (e.g., Grignard, Organolithium, Hydrocarboxylation)

Carbonylation reactions provide a direct route to carboxylic acids by introducing a C1 synthon. A highly effective method is the carboxylation of an organometallic reagent. libretexts.org The process typically involves:

Halogenation: A 2'-tert-butylbiphenyl precursor is halogenated (e.g., brominated) at the 3-position.

Organometallic Formation: The resulting 3-halo-2'-tert-butylbiphenyl is converted into a Grignard reagent (using magnesium metal) or an organolithium reagent (using an alkyllithium like n-butyllithium).

Carboxylation: The highly nucleophilic organometallic species is reacted with an electrophilic source of carbon dioxide, most commonly solid CO₂ (dry ice).

Acidification: An acidic workup protonates the resulting carboxylate salt to yield the final this compound. libretexts.org

Alternatively, palladium-catalyzed carbonylation can be employed, where a 3-halo-2'-tert-butylbiphenyl is reacted with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, often water or an alcohol, to generate the carboxylic acid or its ester. youtube.commdpi.com

Hydrolysis of Nitrile or Ester Precursors

The hydrolysis of nitriles and esters is a fundamental and widely used method for preparing carboxylic acids. chemguide.co.uk This pathway involves first synthesizing either a nitrile (-C≡N) or an ester (-COOR) at the 3-position of the 2'-tert-butylbiphenyl core, followed by hydrolysis.

Nitrile Route: A 3-halo-2'-tert-butylbiphenyl can be converted to 2'-tert-butylbiphenyl-3-carbonitrile via nucleophilic substitution, for example, using sodium or potassium cyanide. The subsequent hydrolysis of the nitrile is typically performed by heating under reflux with either a strong aqueous acid (like HCl or H₂SO₄) or a strong aqueous base (like NaOH). chemguide.co.ukchemistrysteps.com Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis produces a carboxylate salt that requires a final acidification step to liberate the free acid. chemguide.co.ukchemistrysteps.com

Ester Route: An ester precursor can be synthesized through various methods, including palladium-catalyzed alkoxycarbonylation of the corresponding aryl halide. The ester is then saponified (hydrolyzed) under basic conditions, usually with NaOH or KOH, followed by acidification to produce the carboxylic acid. google.com

Table 2: Methods for Carboxylic Acid Installation

| Method | Precursor Functional Group | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Alkyl (e.g., -CH₃) | KMnO₄ or CrO₃/H₂SO₄ | Direct conversion to -COOH. | organic-chemistry.orglibretexts.org |

| Grignard Carboxylation | Halide (e.g., -Br) | 1. Mg; 2. CO₂; 3. H₃O⁺ | Forms -COOH via an organometallic intermediate. | libretexts.org |

| Nitrile Hydrolysis | Nitrile (-CN) | H₃O⁺ or NaOH/H₂O, heat | Two-step conversion from halide to -COOH. | chemguide.co.ukchemistrysteps.com |

| Ester Hydrolysis | Ester (-COOR) | NaOH/H₂O, heat; then H₃O⁺ | Saponification followed by acidification. | google.com |

Enantioselective Synthesis and Atroposelective Control of this compound

The this compound scaffold possesses axial chirality due to hindered rotation around the C-C single bond connecting the two phenyl rings. The presence of three ortho-substituents (the tert-butyl group at 2', the carboxylic acid at 3, and the implicit hydrogen at 6) sufficiently restricts rotation to allow for the isolation of stable, non-interconverting enantiomers (atropisomers). researchgate.net The synthesis of a single enantiomer requires an atroposelective strategy.

Several advanced approaches can achieve this:

Chiral Auxiliary-Directed Synthesis: A chiral auxiliary, such as an enantiopure sulfoxide group, can be temporarily installed on the biphenyl precursor. researchgate.net This auxiliary can direct a subsequent C-H functionalization or cross-coupling reaction in a diastereoselective manner. researchgate.netrsc.org The steric environment created by the chiral auxiliary favors the formation of one atropisomer over the other. After the key bond-forming step, the auxiliary is removed to reveal the enantioenriched product.

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of the key bond-forming reaction that creates the biaryl axis. For example, an asymmetric Suzuki-Miyaura coupling or a C-H activation reaction catalyzed by a palladium complex with a chiral ligand can produce the desired biphenyl in high enantiomeric excess. acs.org Chiral phosphoric acids have also emerged as powerful organocatalysts for atroposelective aryl-aryl bond formation. acs.org

Dynamic Kinetic Resolution: If a racemic or configurationally labile biphenyl precursor can be prepared, it may be subjected to a reaction with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, effectively converting the mixture to a single, enantioenriched product.

These stereocontrolled methods represent the cutting edge of organic synthesis and are essential for accessing specific, enantiopure atropisomeric biphenyls for various advanced applications.

Classical Resolution Techniques for Atropisomers

Classical resolution remains a robust and widely employed method for the separation of enantiomers on both laboratory and industrial scales. This strategy involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can be separated by conventional techniques like fractional crystallization.

For carboxylic acids like this compound, chiral amines are common resolving agents. The acid-base reaction between the racemic carboxylic acid and an enantiomerically pure chiral amine results in the formation of diastereomeric salts. For instance, a racemic mixture of a chiral carboxylic acid can be treated with an enantiomerically pure amine like (R)-1-phenylethylamine. stereoelectronics.org The resulting diastereomeric salts, (R)-acid-(R)-amine and (S)-acid-(R)-amine, can then be separated based on differences in their solubility in a suitable solvent. stereoelectronics.org Recrystallization of the less soluble salt can lead to high diastereoisomeric purity. stereoelectronics.org Subsequent treatment with a strong acid liberates the enantiomerically enriched carboxylic acid from the salt. wpmucdn.com

Another approach involves the formation of diastereomeric esters through reaction with a chiral alcohol, such as (-)-menthol. orgsyn.org These esters can then be separated by chromatography. stereoelectronics.org The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve efficient separation.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Separation Principle |

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric salts, separation by fractional crystallization. |

| (+)- or (-)-Tartaric Acid | Chiral Acid | Used for resolving racemic bases, but illustrates the principle of diastereomeric salt formation. |

| (-)-Menthol | Chiral Alcohol | Formation of diastereomeric esters, separation by chromatography. |

| (1S,2R,4R)-(-)-2,10-Camphorsultam | Chiral Auxiliary | Formation of diastereomeric amides, separation by HPLC. |

This table is generated based on general principles of classical resolution and does not imply that all listed agents have been specifically reported for the resolution of this compound.

Asymmetric Catalysis for Atroposelective Biphenyl Formation

Asymmetric catalysis offers a more elegant and atom-economical approach to obtaining enantiomerically enriched compounds directly, bypassing the need for resolving a racemic mixture. For the synthesis of atropisomeric biphenyls, transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been extensively studied.

The key to achieving high enantioselectivity in these reactions lies in the use of chiral ligands that coordinate to the metal center (commonly palladium) and create a chiral environment. This chiral catalyst then preferentially catalyzes the formation of one atropisomer over the other. For instance, palladium-catalyzed C-H alkenylation reactions using chiral ligands like Boc-L-tert-leucine have been shown to produce axially chiral products with high yield and enantiomeric excess. snnu.edu.cn

Another powerful strategy is the use of chiral phosphoric acids as Brønsted acid catalysts. These catalysts have been successfully employed in the enantioselective synthesis of atropisomeric quinolines through a Povarov reaction followed by oxidation. snnu.edu.cn While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysis in controlling axial chirality. The development of a specific catalytic system for the atroposelective synthesis of this compound would likely involve the coupling of a 2-tert-butylphenyl derivative with a 3-carboxyphenyl derivative (or their precursors) in the presence of a suitable chiral catalyst.

Table 2: Examples of Catalytic Systems for Atroposelective Synthesis

| Catalyst System | Reaction Type | Potential Application |

| Palladium Acetate / Chiral Phosphine Ligand | Suzuki-Miyaura Coupling | Formation of the biphenyl backbone. |

| Palladium Acetate / Boc-L-tert-leucine | C-H Alkenylation | Introduction of substituents with axial chirality control. snnu.edu.cn |

| Chiral Phosphoric Acid | Povarov Reaction / Oxidation | Synthesis of axially chiral heteroaromatic systems. snnu.edu.cn |

| Chiral SCpRh(III) Complex / Chiral Carboxylic Acid | C-H/C-H Cross-Coupling | Direct coupling of aryl isoquinoline (B145761) derivatives with heteroarenes. snnu.edu.cn |

This table presents examples of catalytic systems used for atroposelective synthesis of various chiral compounds and is intended to be illustrative of the general approaches.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established method for diastereoselective synthesis. In this approach, a chiral molecule (the auxiliary) is covalently attached to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. After the desired stereocenter or axis is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.

For the synthesis of atropisomeric biphenyls, a chiral sulfoxide group can be introduced as a directing group. For example, a chiral sulfoxide can direct a palladium-catalyzed diastereoselective oxidative Heck-type C-H alkenylation reaction to produce axially chiral biaryls with good diastereoselectivity. snnu.edu.cn Another example is the use of lithium (S)-N-benzyl-N-alpha-methylbenzylamide as a chiral nucleophile in conjugate addition reactions, which has been shown to proceed with high efficiency in kinetic resolutions of cyclic systems. nih.gov

The synthesis of a molecule like this compound could potentially be achieved by attaching a chiral auxiliary to one of the phenyl ring precursors. The biphenyl bond would then be formed, with the auxiliary directing the atroposelective coupling. Finally, removal of the auxiliary would yield the desired enantiomerically enriched carboxylic acid.

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Attachment Point | Key Transformation |

| Chiral Sulfoxide | Aryl ring | Directing group in Pd-catalyzed C-H functionalization. snnu.edu.cn |

| (S)-N-Benzyl-N-α-methylbenzylamine | Not directly attached, used as a chiral reagent | Kinetic resolution via conjugate addition. nih.gov |

| (S)-N-Isopropyl-α-methylbenzylamine | Amine substrate | Diastereoselective reaction with racemic substrates. google.com |

This table provides examples of chiral auxiliaries and their applications in asymmetric synthesis, illustrating the general principles of this methodology.

Derivatization for Enantiomeric Excess Determination

Once a chiral synthesis or resolution has been performed, it is essential to determine the enantiomeric excess (ee) of the product. For chiral carboxylic acids, this is often achieved by derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated and quantified using achiral chromatography, typically high-performance liquid chromatography (HPLC).

A variety of chiral derivatizing agents are available. For instance, chiral fluorescent derivatization reagents, such as those based on a 3-aminopyrrolidine (B1265635) scaffold, can react with carboxylic acids to form diastereomeric amides. rsc.org These derivatives can be efficiently resolved on a reversed-phase HPLC column, and their fluorescence allows for highly sensitive detection. rsc.org Another approach involves using chiral alcohols, like 2-(2,3-anthracenedicarboximide)cyclohexanecarboxylic acid, to form diastereomeric esters that can be discriminated by both HPLC and ¹H-NMR. nih.gov

The choice of derivatizing agent depends on the specific properties of the analyte and the desired analytical method. The reaction conditions for derivatization must be carefully controlled to avoid racemization of the analyte or the derivatizing agent.

Table 4: Chiral Derivatizing Reagents for Carboxylic Acids

| Derivatizing Reagent | Functional Group Targeted | Analytical Method |

| (+)- or (-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Carboxylic Acid | HPLC with fluorescence detection. rsc.org |

| 2-(2,3-Anthracenedicarboximide)cyclohexanecarboxylic Acid | Alcohols (after conversion of the carboxylic acid) | HPLC and ¹H-NMR. nih.gov |

| BINOL-based Amino Alcohols | Carboxylic Acid | ¹H-NMR (as chiral solvating agents). nih.gov |

This table lists examples of chiral derivatizing reagents and is for illustrative purposes. The optimal reagent for this compound would need to be determined experimentally.

Chemical Reactivity and Derivatization Studies of 2 Tert Butylbiphenyl 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a wide array of chemical modifications. The reactivity of this group in 2'-tert-butylbiphenyl-3-carboxylic acid is influenced by the electronic effects of the biphenyl (B1667301) system and the steric hindrance imposed by the ortho-tert-butyl group on the adjacent phenyl ring.

Esterification Reactions (e.g., Fischer, DCC/DMAP Methods)

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For sterically hindered carboxylic acids, driving the equilibrium towards the product can be challenging.

Another effective method for esterifying sterically hindered substrates is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds through an activated intermediate, which is then readily attacked by the alcohol. Benzotriazole esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also efficient intermediates for the esterification with alcohols, including the bulky tert-butyl alcohol.

| Method | Reagents | General Conditions | Applicability |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | General, but can be slow for hindered acids |

| DCC/DMAP | Alcohol, DCC, DMAP | Room temperature, aprotic solvent | Effective for a wide range of alcohols, including hindered ones |

| EDC/HOBt | Alcohol, EDC, HOBt | Room temperature, aprotic solvent | Similar to DCC/DMAP, often with easier byproduct removal |

Amidation and Peptide Coupling Reactions

The formation of amides from this compound can be achieved through various coupling methods. Direct thermal condensation with amines is possible but often requires high temperatures. More commonly, activating agents are employed to facilitate the reaction under milder conditions. Reagents like DCC or EDC, often in combination with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used to form an active ester intermediate which then readily reacts with a primary or secondary amine to yield the corresponding amide.

Catalytic direct amidation reactions have also gained prominence. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines under relatively mild conditions. masterorganicchemistry.com

| Coupling Reagent | Common Additives | Typical Solvents | Key Features |

| DCC/EDC | HOBt, HOAt | Dichloromethane (DCM), Dimethylformamide (DMF) | High yields, suppression of side reactions and racemization |

| B(OCH₂CF₃)₃ | None | Acetonitrile (MeCN) | Direct amidation, often with simple purification |

| Thionyl Chloride (SOCl₂) | Pyridine (as base) | Toluene, DCM | Via acyl chloride intermediate, suitable for robust substrates |

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety can be reduced to a primary alcohol or, with more selective reagents, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. This is often achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H). libretexts.org

| Target Product | Reducing Agent | Typical Conditions | Notes |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent |

| Aldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ or DIBAL-H | 1. Anhydrous conditions 2. Low temperature (e.g., -78 °C) | Two-step process via an acid chloride or ester intermediate |

Decarboxylative Reactions (e.g., Alkynylation, Halogenation, Radical Processes)

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. Simple thermal decarboxylation of aromatic carboxylic acids often requires harsh conditions. However, the presence of certain functional groups can facilitate this process. For biphenyl-2-carboxylic acid, thermal decomposition can lead to decarboxylation to form biphenyl, as well as cyclization to form fluorenone.

Decarboxylative halogenation, also known as the Hunsdiecker reaction, can be used to replace the carboxylic acid group with a halogen. nih.gov This reaction traditionally involves the use of silver salts of the carboxylic acid with a halogen. More modern methods utilize catalytic amounts of silver or other transition metals to facilitate the reaction under milder conditions. These reactions often proceed through a radical mechanism. sioc.ac.cn

Decarboxylative cross-coupling reactions have also emerged as powerful tools in organic synthesis. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group, often proceeding through radical intermediates.

| Reaction Type | Key Reagents/Catalysts | Potential Products | Mechanism |

| Thermal Decarboxylation | Heat | Biphenyl derivative | Can be promoted by catalysts |

| Decarboxylative Halogenation | Ag(I) salts, Halogen source (e.g., NBS, NCS) | Halogenated biphenyl | Radical or organometallic pathway |

| Decarboxylative Alkynylation | Transition metal catalyst (e.g., Ag, Cu), Alkynylating agent | Alkynyl-substituted biphenyl | Radical or organometallic pathway |

Formation of Acyl Halides and Anhydrides

The carboxylic acid can be readily converted to more reactive derivatives such as acyl halides and anhydrides. Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. Symmetrical anhydrides can also be prepared by reacting the carboxylic acid with a dehydrating agent like acetic anhydride.

| Derivative | Reagents | Byproducts | Reactivity |

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | Highly reactive, moisture-sensitive |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Highly reactive, volatile byproducts |

| Acid Anhydride | Acetic anhydride, Heat | Acetic acid | Less reactive than acyl chlorides |

Reactivity of the Biphenyl Scaffold

The biphenyl scaffold of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the tert-butyl group and the carboxylic acid—play a crucial role in determining the position of substitution.

The tert-butyl group is a bulky, electron-donating group and is ortho, para-directing. nih.gov However, the steric hindrance from the tert-butyl group can significantly disfavor substitution at the ortho positions. The carboxylic acid group is an electron-withdrawing group and is a meta-director. khanacademy.org

In this compound, the two phenyl rings are electronically connected. The phenyl ring bearing the carboxylic acid is deactivated towards electrophilic attack, and any substitution would be directed to the position meta to the carboxyl group. The other phenyl ring, bearing the tert-butyl group, is activated. Due to the ortho, para-directing nature of the tert-butyl group, electrophilic attack is most likely to occur at the para position (position 4') of this ring, as the ortho positions (3' and 5') are sterically hindered.

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. The reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of 4,4'-di-tert-butylbiphenyl, demonstrating the preference for para-substitution. berkeley.edu Similar regioselectivity would be expected for electrophilic substitution reactions on the activated ring of this compound.

| Reaction | Reagents | Expected Major Product | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | Substitution at the 4'-position | Tert-butyl group (ortho, para-directing) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at the 4'-position | Tert-butyl group (ortho, para-directing) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at the 4'-position | Tert-butyl group (ortho, para-directing) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at the 4'-position | Tert-butyl group (ortho, para-directing) |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The biphenyl core of this compound presents two distinct aromatic rings for electrophilic aromatic substitution (EAS), with reactivity and regioselectivity governed by the electronic and steric effects of the existing substituents. wikipedia.org The substituents—a carboxylic acid group, a tert-butyl group, and a phenyl group—exert competing or reinforcing influences on the positions of incoming electrophiles.

The ring bearing the carboxylic acid group (Ring A) is significantly deactivated towards electrophilic attack. The carboxyl group is a strong electron-withdrawing group and acts as a meta-director. youtube.com Therefore, electrophilic substitution on this ring would be expected to occur, albeit slowly, at the C-5 position, which is meta to the carboxyl group and para to the ring junction.

The second ring (Ring B), substituted with the tert-butyl group, is activated towards electrophilic substitution. stackexchange.com The tert-butyl group is an electron-donating group through induction and hyperconjugation, directing incoming electrophiles to the ortho and para positions. stackexchange.com The C-4' position is para to the tert-butyl group and is sterically accessible. The ortho positions (C-3' and C-5') are also electronically activated, but the C-3' position is sterically hindered by the adjacent phenyl ring, and the C-5' position is significantly blocked by the bulky tert-butyl group. msu.edu Consequently, substitution on Ring B is most likely to occur at the C-4' position.

Comparing the two rings, Ring B is significantly more activated than the deactivated Ring A. Therefore, electrophilic substitution will preferentially occur on the tert-butyl-substituted ring. The major monosubstitution product would be the result of substitution at the C-4' position.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Ring | Electronic Effect | Directing Influence | Predicted Major Substitution Site |

| -COOH | A | Deactivating | Meta | C-5 |

| Phenyl | A | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para | C-2, C-4, C-6 (relative to junction) |

| -C(CH₃)₃ | B | Activating | Ortho, Para | C-4' |

| Phenyl | B | Activating | Ortho, Para | C-3', C-5' (relative to junction) |

Nucleophilic Aromatic Substitution and Aryne Chemistry

Nucleophilic aromatic substitution (SNAr) on the unmodified this compound core is generally unfavorable. wikipedia.org The SNAr mechanism requires the presence of strong electron-withdrawing groups, typically nitro groups, positioned ortho or para to a suitable leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The carboxylic acid group is not sufficiently electron-withdrawing to activate the ring for SNAr reactions under standard conditions. nih.gov

However, derivatization of the parent compound could enable chemistry involving aryne intermediates. Arynes are highly reactive species formed by the elimination of two adjacent substituents from an aromatic ring, effectively creating a triple bond within the ring. tcichemicals.com For instance, conversion of the carboxylic acid to an amino group, followed by diazotization and elimination, or introduction of a halogen and a trimethylsilyl (B98337) group ortho to each other, could generate an aryne precursor. tcichemicals.comchemrxiv.org The subsequent trapping of this aryne intermediate with nucleophiles or dienes would lead to a variety of functionalized biphenyl derivatives. For example, the reaction of an aryne generated from a derivative of this compound with a nucleophile could lead to addition at two possible positions, with the regioselectivity influenced by the electronic effects of the remaining tert-butyl substituent.

Oxidation and Hydrogenation of Aromatic Rings

Oxidation: The biphenyl scaffold of this compound is generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions can lead to the degradation of the aromatic rings. A specific patent describes a process for the oxidation of tertiary-butyl groups attached to an aromatic ring to form the corresponding aromatic carboxylic acid using NO₂ gas at high temperatures. google.com

Hydrogenation: The aromatic rings of the biphenyl system can be reduced to their corresponding cyclohexyl rings through catalytic hydrogenation. pressbooks.pub This process typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum, palladium, rhodium, or nickel. The reaction conditions can be controlled to achieve partial or complete saturation of the aromatic system. pressbooks.pub The hydrogenation of both rings would yield 2'-tert-butylbicyclohexyl-3-carboxylic acid. Selective hydrogenation of one ring over the other would be challenging but might be achievable under carefully controlled conditions or with specialized catalysts, likely favoring the reduction of the more electron-rich, tert-butyl-substituted ring.

Metalation and Directed Functionalization of the Biphenyl Core

The carboxylic acid group is a powerful directing group for the functionalization of C-H bonds. researchgate.net Through ortho-metalation, typically using strong bases like n-butyllithium or lithium diisopropylamide (LDA), a proton ortho to the carboxylate can be abstracted to form an organolithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For this compound, this directed ortho-metalation would occur at the C-2 and C-4 positions of the carboxyl-bearing ring. The C-2 position is generally favored electronically, but the C-4 position might also be accessible.

Furthermore, transition-metal-catalyzed C-H activation, often directed by the carboxylate group, has emerged as a versatile tool for arene functionalization. nih.govnih.gov Palladium catalysis, in particular, has been used for the ortho-arylation, -alkylation, and -amination of benzoic acids. researchgate.netnih.gov Applying these methods to this compound would provide a regioselective route to introduce substituents at the C-2 and/or C-4 positions, complementing the patterns available through classical electrophilic substitution.

Table 2: Potential Directed Functionalization Reactions

| Position | Reaction Type | Reagents | Potential Products |

| C-2 / C-4 | Directed Ortho-Metalation | 1. n-BuLi or LDA2. Electrophile (e.g., I₂, Me₃SiCl) | 2-Iodo or 4-Iodo derivatives2-Trimethylsilyl or 4-Trimethylsilyl derivatives |

| C-2 / C-4 | Pd-Catalyzed C-H Arylation | Aryl Halide, Pd(OAc)₂, Ligand | 2-Aryl or 4-Aryl derivatives |

| C-2 / C-4 | Cu-Catalyzed C-H Amination | Amine source, Cu catalyst | 2-Amino or 4-Amino derivatives |

Reactions Involving the tert-Butyl Group

Dealkylation and Rearrangement Processes

The tert-butyl group can be removed from the aromatic ring through a process known as dealkylation. This reaction is essentially the reverse of a Friedel-Crafts alkylation and is typically promoted by strong Lewis acids, such as AlCl₃, or strong protic acids like sulfuric acid. psu.edugoogle.com The mechanism involves protonation or coordination of the Lewis acid to the ring, followed by the departure of the stable tert-butyl carbocation. stackexchange.com This process regenerates the unsubstituted biphenyl-3-carboxylic acid. The ease of this reaction is driven by the formation of the highly stable tertiary carbocation. Under certain conditions, rearrangement of the tert-butyl group to a different position on the biphenyl system could potentially occur, although complete removal is the more common outcome.

Functionalization at the tert-Butyl Moiety

Direct functionalization of the C-H bonds within the tert-butyl group is exceptionally challenging due to their high bond dissociation energy and steric hindrance. chemrxiv.orgtorvergata.it Traditional radical-based methods are generally ineffective for modifying these primary C-H bonds in the absence of directing groups. torvergata.it

However, recent advancements in catalysis have shown promise for this difficult transformation. For instance, specialized manganese-based catalysts have been developed that can, in the presence of an oxidant like hydrogen peroxide, achieve the site-selective hydroxylation of tert-butyl C-H bonds to yield primary alcohols. chemrxiv.org This approach leverages a highly reactive manganese-oxo species to overcome the inherent stability of the C-H bonds. chemrxiv.org While not yet a routine synthetic method, these findings indicate that future derivatization of the tert-butyl group on this compound to introduce functionalities like a hydroxyl group may become feasible.

Coordination Chemistry and Ligand Design with 2 Tert Butylbiphenyl 3 Carboxylic Acid

Design Principles for Chiral and Achiral Ligands Incorporating the Biphenyl (B1667301) Carboxylic Acid Scaffold

The biphenyl framework of 2'-Tert-butylbiphenyl-3-carboxylic acid serves as a versatile scaffold for the design of both chiral and achiral ligands. The inherent atropisomerism of substituted biphenyls can be exploited to generate chiral ligands. The rotational barrier around the biphenyl C-C bond can be influenced by the size and position of substituents, and the presence of the bulky 2'-tert-butyl group can contribute to the stabilization of distinct, non-interconverting enantiomeric conformers. This principle allows for the design of chiral ligands where the stereochemistry is defined by the hindered rotation of the phenyl rings. ucla.edunih.gov Such chiral biphenyl ligands are highly sought after for applications in asymmetric catalysis. nih.gov

The design of ligands based on the this compound scaffold would involve considering the following:

Chirality: The potential for creating axially chiral ligands by leveraging the steric hindrance of the tert-butyl group to restrict phenyl ring rotation. nih.gov

Coordination Geometry: The carboxylic acid group provides a primary binding site for metal ions, and the biphenyl backbone dictates the spatial orientation of this group, influencing the coordination geometry around the metal center.

Secondary Interactions: The aromatic rings of the biphenyl unit can engage in π-stacking interactions, which can play a crucial role in the self-assembly of supramolecular structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the deprotonated carboxylate with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final product. nih.gov Characterization of the resulting complexes would rely on a suite of analytical techniques. researchgate.netnih.govstjohns.edu

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the C=O stretching frequency of the carboxylic acid group. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the ligand environment and can indicate the formation of a complex. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |

| Elemental Analysis | Confirms the stoichiometry of the metal-ligand complex. researchgate.net |

| UV-Vis Spectroscopy | Can provide insights into the electronic properties of the complex and metal-to-ligand charge transfer bands. stjohns.edu |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of paramagnetic metal centers. nih.gov |

Transition metals such as copper, cobalt, nickel, and gold are known to form a wide variety of coordination compounds with carboxylate ligands. mdpi.com The synthesis of complexes with this compound would likely follow established procedures for similar ligands. researchgate.net For instance, reacting the ligand with metal chlorides or acetates in a suitable solvent system could yield the desired complexes. nih.govmdpi.com The resulting geometries can vary from square planar for Ni(II) and Cu(II) to tetrahedral or octahedral for Co(II), depending on the coordination number and the influence of other ligands in the coordination sphere. researchgate.net

The carboxylic acid group of this compound is also capable of coordinating to main group elements and lanthanides. The interaction with divalent main group metal ions has been studied for other carboxylic acids, showing a range of binding strengths. researchgate.netnih.gov Lanthanide ions, with their larger ionic radii and variable coordination numbers, could form complexes with higher coordination numbers, potentially involving multiple ligand molecules or solvent molecules. The f-orbitals of lanthanide ions could also engage in bonding with the ligand. researchgate.net

Influence of Steric Hindrance (tert-Butyl group) on Coordination Modes and Geometries

The most significant structural feature of this compound is the bulky tert-butyl group. This group exerts considerable steric hindrance, which can profoundly influence the coordination chemistry of the ligand. fiveable.meresearchgate.net The "tert-butyl effect" is a well-documented phenomenon in organic and organometallic chemistry, where the sheer size of the group can dictate reaction pathways and stabilize certain conformations. researchgate.net

In the context of coordination chemistry, the steric bulk of the tert-butyl group can:

Limit Coordination Number: It can prevent a large number of ligands from coordinating to a metal center, favoring lower coordination numbers.

Influence Coordination Geometry: The steric pressure from the tert-butyl group can distort the ideal coordination geometry around the metal ion.

Control Self-Assembly: The bulkiness of the tert-butyl groups can direct the packing of molecules in the solid state, influencing the formation of specific supramolecular architectures. researchgate.net

Create Protective Pockets: The steric bulk can create a "protective pocket" around the metal center, potentially influencing its reactivity and catalytic activity.

Electronic Effects of the Carboxylic Acid in Metal Binding

The carboxylic acid group is the primary anchor for metal coordination. Upon deprotonation, the resulting carboxylate anion acts as a negatively charged, X-type ligand. core.ac.uk The binding of the carboxylate group to a metal ion is a classic example of a Lewis acid-base interaction. The strength of this interaction can be influenced by several factors, including the nature of the metal ion and the electronic properties of the ligand. researchgate.netnih.gov

The binding strength of the carboxylic acid group with different metal ions can vary considerably. nih.gov Density functional theory (DFT) calculations on simple carboxylic acids have shown that the metal-oxygen bond energies are sensitive to the chemistry of the metal atom. nih.gov The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging, which will influence the formation of mononuclear or polynuclear complexes. bldpharm.com

Solid-State Structures and Self-Assembly of Coordination Polymers (MOFs, COFs)

The bifunctional nature of this compound, possessing both a coordinating group (carboxylate) and a rigid backbone (biphenyl), makes it a promising building block for the construction of coordination polymers, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.comsciopen.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. bldpharm.com Carboxylic acids are among the most common linkers used in MOF synthesis due to their ability to form strong, stable bonds with metal centers. bldpharm.comcd-bioparticles.net The rigid nature of the biphenyl backbone in this compound could lead to the formation of stable, porous frameworks. The steric bulk of the tert-butyl group could also be used to tune the pore size and shape of the resulting MOF. bldpharm.com The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. nih.gov

Covalent Organic Frameworks (COFs): COFs are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. While the primary focus of this article is on coordination chemistry, it is worth noting that dicarboxylic acids can be used in the synthesis of certain types of COFs, for example, through condensation reactions. acs.org The predictable geometry of the biphenyl scaffold would be advantageous in directing the formation of a well-ordered, porous network.

The self-assembly of these coordination polymers is governed by a complex interplay of factors including the coordination preferences of the metal ion, the geometry of the ligand, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov The use of ligands with different sizes, shapes, and charge densities can lead to distinct architectures and properties. nih.gov

Based on a comprehensive search of available scientific literature, there is no information regarding the catalytic applications of This compound or its derivatives corresponding to the detailed outline provided.

Extensive searches were conducted to find data on the specific roles of this compound in the following areas:

Asymmetric Catalysis: No studies were found describing the use of a chiral version of this compound as a ligand for enantioselective transformations, or as an organocatalyst or bifunctional catalyst. While the field of asymmetric catalysis utilizing other chiral carboxylic acids and biphenyl scaffolds is well-developed nih.govnih.govresearchgate.net, no literature specifically mentions the target compound or its derivatives in this context.

Transition Metal Catalysis: There is no published research detailing the application of this compound or its derivatives in transition metal-catalyzed reactions such as C-C, C-N, or C-O cross-coupling, hydrogenation, or oxidation catalysis. General methods for using other carboxylic acids in such reactions are known, often involving decarboxylative coupling or using the acid group as a directing group nih.govrsc.orgnih.govillinois.edu, but none of the retrieved sources cite the specific use of this compound.

Co-catalyst or Additive: No information was found on the role of this compound as a co-catalyst or an additive in any catalytic systems.

While the compound This compound is listed in chemical databases chemicalbook.comchemicalbook.com, confirming its existence, there is no associated literature detailing its use in the catalytic applications specified in the request. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Catalytic Applications of 2 Tert Butylbiphenyl 3 Carboxylic Acid and Its Derivatives

Heterogeneous Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis represents a significant advancement in sustainable chemical synthesis, offering key advantages such as simplified catalyst recovery, reusability, and the potential for continuous flow processes. For catalysts derived from 2'-Tert-butylbiphenyl-3-carboxylic acid, immobilization onto solid supports is a critical strategy to harness these benefits. The inherent structural features of this molecule, namely the carboxylic acid group and the biphenyl (B1667301) framework, provide versatile handles for anchoring the catalytic species to a solid phase.

The primary approach for the immobilization of this compound or its catalytically active metal complexes involves leveraging the carboxylic acid functionality. This group can serve as a robust anchor for covalent attachment to a variety of solid supports. The process often requires the activation of the carboxylic acid, for instance, using carbodiimides, to facilitate reaction with functional groups on the support material, such as amines or hydroxyls u-bordeaux.fr.

Commonly employed support materials for creating such heterogeneous catalysts include:

Silica (B1680970) (SiO₂): A widely used support due to its high surface area, mechanical stability, and well-defined surface chemistry. The silica surface can be functionalized with amino groups (aminopropyl-functionalized silica) to react with the carboxylic acid of the biphenyl ligand, forming a stable amide bond.

Polymers: Polymeric supports, such as polystyrene-divinylbenzene resins, offer a high degree of functionalization and can be tailored for specific solvent compatibility. Similar to silica, these polymers can be functionalized with reactive groups for covalent attachment.

Magnetic Nanoparticles (e.g., Fe₃O₄): These offer the distinct advantage of easy separation from the reaction mixture using an external magnetic field. The nanoparticles are typically coated with a layer of silica or another polymer, which is then functionalized for catalyst attachment organic-chemistry.org. This methodology combines the benefits of high surface area with simplified catalyst recovery.

Metal-Organic Frameworks (MOFs): While often used with dicarboxylic acids to form the framework itself, it is also possible to post-synthetically modify MOFs to anchor catalytic species. The porous nature and high surface area of MOFs can enhance catalytic activity by improving substrate access to the active sites.

A prominent application for immobilized biphenyl-based catalysts is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In such a system, the this compound would act as a ligand for the palladium center. The immobilization of this ligand ensures that the catalytically active palladium species remains bound to the solid support, minimizing leaching into the product and allowing for reuse.

Research on related systems has demonstrated the viability of this approach. For example, palladium catalysts supported on materials like nitrogen-doped graphene or titanium dioxide have been effectively used in Suzuki-Miyaura reactions mdpi.com. Furthermore, the development of water-soluble fullerene-supported PdCl₂ nanocatalysts for the synthesis of biphenyl carboxylic acids highlights the innovation in creating recyclable catalyst systems for these transformations researchgate.netlookchem.com.

The performance of such heterogeneous catalysts is evaluated based on several parameters, including conversion efficiency, selectivity, and stability over multiple reaction cycles. The choice of support material and the method of immobilization can significantly influence these factors.

Below is an interactive table summarizing the performance of related immobilized palladium catalysts in Suzuki-Miyaura cross-coupling reactions, which serves as a model for the potential application of an immobilized this compound-based catalyst.

| Catalyst System | Support Material | Reaction | Key Findings | Reference |

| Pd/GO-TiO₂ | Graphene Oxide/Titanium Dioxide | Suzuki-Miyaura Coupling | High productivity (95%) and successful recycling for four runs. | mdpi.com |

| Fe₃O₄@SiO₂-Pd | Silica-coated Magnetic Nanoparticles | Suzuki Coupling | Catalyst could be recovered and reused up to 16 times without significant loss of activity. | organic-chemistry.org |

| C₆₀-TEGs/PdCl₂ | Water-soluble Fullerene | Suzuki-Miyaura Coupling | High yields (>90%) at room temperature; catalyst was recycled five times without a clear decrease in yield. | researchgate.net |

| NDG@Pd | Nitrogen-doped Graphene | Suzuki-Miyaura Coupling | Effective in refluxing water, demonstrating potential for green chemistry applications. | mdpi.com |

The development of heterogeneous catalysts from this compound and its derivatives holds promise for creating more sustainable and economically viable chemical processes. The ability to anchor these catalysts to solid supports paves the way for their application in continuous manufacturing systems and reduces the environmental impact associated with catalyst waste.

Supramolecular Chemistry of 2 Tert Butylbiphenyl 3 Carboxylic Acid

Hydrogen Bonding Networks and Directed Self-Assembly

Hydrogen bonding is a primary driving force in the self-assembly of 2'-Tert-butylbiphenyl-3-carboxylic acid. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, facilitating the formation of robust and directional intermolecular connections.

Carboxylic acids are well-known to form highly stable cyclic dimers through a pair of O-H···O hydrogen bonds. researchgate.netchemsrc.com This dimerization is a common motif in the solid state and can also persist in non-polar solvents. researchgate.net The formation of these dimers effectively doubles the molecular weight of the species in certain environments. chemsrc.com

For this compound, this dimerization is expected to be a dominant feature of its self-assembly. Beyond simple dimerization, the biphenyl (B1667301) backbone and the potential for other weak hydrogen bonds (such as C-H···O) can lead to the formation of higher-order aggregates, such as chains or tapes. The specific nature of these larger assemblies will be influenced by factors like solvent and temperature.

| Interaction | Typical Bond Length (Å) | Strength (kJ/mol) | Influence on Properties |

|---|---|---|---|

| O-H···O Hydrogen Bond | 2.6 - 2.8 | 20 - 40 | Increased boiling point, altered solubility |

The directional nature of hydrogen bonds, coupled with the shape of the this compound molecule, can lead to the formation of well-defined crystalline architectures. The bulky tert-butyl group will play a significant role in dictating the packing of the molecules in the crystal lattice, potentially leading to the formation of porous structures or specific layered arrangements.

| Structural Feature | Influence on Crystal Packing |

|---|---|

| Carboxylic Acid Group | Directional hydrogen bonding, formation of dimers and catemers. |

| Biphenyl Backbone | π-π stacking interactions, variable dihedral angle. |

| Tert-butyl Group | Steric hindrance, creation of voids in the crystal lattice. |

Host-Guest Chemistry and Molecular Recognition

The potential for this compound to form organized, and sometimes porous, structures makes it an interesting candidate for host-guest chemistry and molecular recognition.

While there are no specific studies on the encapsulation properties of this compound, its self-assembled structures, potentially featuring cavities or channels, could allow for the inclusion of smaller guest molecules. The size and shape of these potential binding sites would be determined by the arrangement of the host molecules. The carboxylic acid groups could also provide specific interaction points for the selective binding of guest molecules that can participate in hydrogen bonding.

Carboxylic acids are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and, less commonly, Covalent Organic Frameworks (COFs). The carboxylate group can coordinate to metal ions to form the nodes of a MOF, while the biphenyl backbone acts as a rigid spacer. The tert-butyl group could be used to tune the pore size and functionality of the resulting framework. The use of biphenyl dicarboxylic acids in the synthesis of MOFs is well-established, leading to materials with applications in gas storage, separation, and catalysis.

Similarly, in the field of COFs, which are constructed from organic building blocks linked by covalent bonds, derivatives of this compound could potentially be used. While the direct use of carboxylic acids in COF synthesis is less common than other functional groups, their conversion to other reactive moieties could enable their incorporation into these porous, crystalline materials.

Non-covalent Interactions in Supramolecular Assemblies

The supramolecular assemblies of this compound are stabilized by a combination of non-covalent interactions.

Hydrogen Bonding: As discussed, this is the strongest and most directional of the interactions, primarily involving the carboxylic acid groups.

van der Waals Forces: These are ubiquitous, non-specific attractive forces that are particularly significant for the bulky, non-polar tert-butyl group and the hydrocarbon portions of the biphenyl backbone.

C-H···π Interactions: The C-H bonds of the tert-butyl group or the biphenyl rings can interact with the π-electron clouds of adjacent aromatic rings.

C-H···O Interactions: Weak hydrogen bonds can form between C-H donors and the oxygen atoms of the carboxylic acid group, further stabilizing the crystal packing.

The final supramolecular architecture is a result of the delicate balance between these various attractive and repulsive forces, dictated by the molecule's inherent chemical and steric properties.

Dynamic Covalent Chemistry and Adaptive Materials

Extensive research into the applications of this compound within the domain of dynamic covalent chemistry (DCC) and the development of adaptive materials has yet to yield specific, documented findings. While the principles of dynamic covalent chemistry—which involve the formation of reversible covalent bonds to create adaptable molecular structures—are well-established, the direct utilization of this compound in such systems is not reported in publicly available scientific literature.

Dynamic covalent chemistry allows for the creation of materials that can alter their structure and properties in response to external stimuli, such as changes in temperature, pH, or the presence of specific chemical analytes. This "adaptive" behavior is driven by the reversible nature of the covalent bonds, which can break and reform, enabling the material to exist in a state of equilibrium that can be shifted. Common reactions employed in DCC include acylhydrazone formation, disulfide exchange, and boronic ester formation.

The molecular structure of this compound, featuring a bulky tert-butyl group and a carboxylic acid function on a biphenyl scaffold, presents theoretical possibilities for its inclusion in dynamic covalent systems. The carboxylic acid group, for instance, could potentially participate in reversible esterification or amidation reactions under specific catalytic conditions. The biphenyl backbone provides a rigid yet conformationally flexible core that could influence the geometry and properties of any resulting supramolecular assembly or adaptive polymer.

However, despite the theoretical potential, a thorough review of scientific databases and scholarly articles reveals no concrete examples or detailed studies of this compound being used as a building block in the synthesis of dynamic covalent systems or adaptive materials. Research in this area has explored a variety of other biphenyl derivatives and carboxylic acids for these purposes, but specific data on the title compound remains absent.

Consequently, there are no research findings, including reaction conditions, characterization data, or performance metrics of adaptive materials, to present in data tables or detailed discussion within this section. The exploration of this compound in the context of dynamic covalent chemistry and adaptive materials appears to be an open area for future scientific investigation.

Theoretical and Computational Studies of 2 Tert Butylbiphenyl 3 Carboxylic Acid

Conformational Analysis and Atropisomerism

Rotational Barriers Around the Biphenyl (B1667301) Bond

The rotation around the pivotal C-C single bond connecting the two phenyl rings in biphenyl derivatives is a critical factor determining their three-dimensional structure and chirality. In unsubstituted biphenyl, the rotational energy barrier is relatively low, allowing for free rotation. However, the introduction of bulky substituents in the ortho positions, such as the tert-butyl group in 2'-Tert-butylbiphenyl-3-carboxylic acid, creates significant steric hindrance that restricts this rotation. scribd.com This restriction can lead to a rotational barrier high enough to permit the isolation of stable enantiomeric conformers at room temperature. scribd.comstereoelectronics.org

Computational methods, particularly molecular mechanics and quantum mechanics, are employed to calculate the energy profile of rotation around the biphenyl bond. uu.nl These calculations involve systematically changing the dihedral angle between the two phenyl rings and calculating the corresponding energy to locate the energy minima (stable conformers) and the transition states (rotational barriers). uu.nl Studies on similarly substituted biphenyls show that the magnitude of the rotational barrier is directly related to the size of the ortho substituents. researchgate.net For instance, the presence of methyl groups can result in barriers of ~15 kcal/mol, while larger groups induce even higher barriers. researchgate.net Given the substantial steric bulk of the tert-butyl group, the rotational barrier in this compound is expected to be significant, making it a classic candidate for exhibiting stable atropisomerism. scribd.comresearchgate.net

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Biphenyl | CCSD(T) | ~1.9 (90° barrier) | comporgchem.com |

| 2,2'-Dimethylbiphenyl | Computational | ~15 | researchgate.net |

| 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl | Molecular Mechanics | ~35.7 | psu.edu |

| 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid | Experimental | (Half-life of 12 min at 24°C implies a significant barrier) | stereoelectronics.org |

Energetics of Conformational Isomers

The hindered rotation in this compound leads to distinct, non-superimposable conformational isomers (enantiomers). The relative stability of these isomers can be assessed through computational energy calculations. These calculations typically optimize the geometry of each conformer to find its lowest energy state.

For biphenyl systems, the most stable conformation is generally non-planar, with a specific dihedral angle between the rings that balances the opposing forces of steric repulsion between ortho-substituents and the electronic stabilization of a planar, conjugated system. researchgate.net Ab initio calculations on 4,4′-Di(tert.-butyl)-biphenyl show energy minima at dihedral angles of approximately 42° and 138°. researchgate.net For this compound, density functional theory (DFT) or other high-level ab initio methods can be used to determine the preferred dihedral angle and the relative energies of the stable atropisomers. researchgate.net The calculations would also identify the transition state for their interconversion, which corresponds to the rotational barrier. The energy difference between the stable conformers and the transition state defines the activation energy for racemization.

Electronic Structure Calculations (DFT, Ab Initio Methods)

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its reactivity, acidity, and other chemical properties.

HOMO-LUMO Energetics and Electron Density Distributions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com